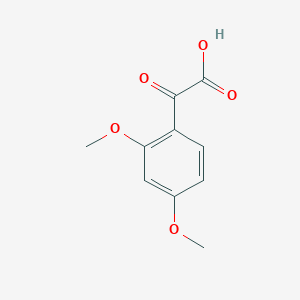

2-(2,4-Dimethoxyphenyl)-2-oxoacetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10O5 |

|---|---|

Molecular Weight |

210.18 g/mol |

IUPAC Name |

2-(2,4-dimethoxyphenyl)-2-oxoacetic acid |

InChI |

InChI=1S/C10H10O5/c1-14-6-3-4-7(8(5-6)15-2)9(11)10(12)13/h3-5H,1-2H3,(H,12,13) |

InChI Key |

GWCDSWJBZBDTOG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C(=O)O)OC |

Origin of Product |

United States |

Methodologies for the Synthesis of 2 2,4 Dimethoxyphenyl 2 Oxoacetic Acid and Key Precursors

Hydrolysis Approaches for the Preparation of 2-(2,4-Dimethoxyphenyl)-2-oxoacetic Acid

Hydrolysis, the chemical breakdown of a compound due to reaction with water, is the final and critical step in producing this compound from its ester form. This transformation can be effectively catalyzed by either a base or an acid.

Alkaline hydrolysis, or saponification, is a widely used and generally preferred method for converting esters to carboxylic acids. chemguide.co.ukresearchgate.net This process involves heating the ester with a dilute alkali, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). chemguide.co.ukoperachem.com The reaction is essentially irreversible, which drives it towards completion and simplifies product isolation compared to acid-catalyzed methods. chemguide.co.uklibretexts.org

The general procedure involves refluxing the ester, ethyl 2-(2,4-dimethoxyphenyl)-2-oxoacetate, with an aqueous solution of a strong base, often mixed with an alcohol like methanol (B129727) or ethanol (B145695) to ensure solubility. operachem.com The reaction proceeds through a nucleophilic attack by the hydroxide ion on the ester's carbonyl carbon. This initially forms a carboxylate salt (e.g., sodium 2-(2,4-dimethoxyphenyl)-2-oxoacetate) and ethanol. chemguide.co.uklibretexts.org In a subsequent step, the reaction mixture is acidified with a strong acid, such as hydrochloric acid (HCl), to protonate the carboxylate and precipitate the final this compound product. operachem.com

| Parameter | Condition | Purpose/Comment | Source |

| Base | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | Reactant that hydrolyzes the ester. An excess is typically used. | operachem.com |

| Solvent | Mixture of alcohol (Methanol/Ethanol) and water | Ensures solubility of both the ester and the inorganic base. | operachem.com |

| Temperature | Reflux or elevated temperature (e.g., 80°C) | Increases the reaction rate. | operachem.com |

| Reaction Time | Several hours (e.g., 4-13 hours) | Required to drive the reaction to completion. | operachem.com |

| Work-up | 1. Extraction with an organic solvent (e.g., diethyl ether) to remove the alcohol product and any unreacted ester. 2. Acidification of the aqueous phase with a strong acid (e.g., HCl). 3. Extraction of the carboxylic acid product into an organic solvent. | 1. Purification step. 2. Converts the carboxylate salt to the desired carboxylic acid. 3. Isolation of the final product. | operachem.com |

Acid-catalyzed hydrolysis represents an alternative route for converting esters to carboxylic acids. This reaction is the direct reverse of Fischer esterification. libretexts.org The process typically involves heating the ester under reflux with a large excess of water containing a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid. chemguide.co.uklibretexts.org The catalyst is often the hydroxonium ion (H₃O⁺). chemguide.co.uk

The mechanism begins with the protonation of the ester's carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. chemguide.co.uk A key characteristic of acid-catalyzed hydrolysis is its reversibility. chemguide.co.uklibretexts.org This means the reaction reaches an equilibrium that includes the ester, water, carboxylic acid, and alcohol. To favor the formation of the carboxylic acid product, a large excess of water is required to shift the equilibrium position, in accordance with Le Châtelier's principle. chemguide.co.uk While viable, this reversibility can lead to incomplete conversion, making it a less common choice than alkaline hydrolysis for preparative synthesis. chemguide.co.uk

Synthetic Routes for Ethyl 2-(2,4-Dimethoxyphenyl)-2-oxoacetate

The synthesis of the key precursor, ethyl 2-(2,4-dimethoxyphenyl)-2-oxoacetate, is most commonly achieved via a Friedel-Crafts acylation reaction.

The Friedel-Crafts acylation is a classic and effective method for attaching an acyl group to an aromatic ring. chemguide.co.uk In this specific synthesis, the activated aromatic compound 1,3-dimethoxybenzene (B93181) is reacted with an acylating agent, ethyl oxalyl chloride, in the presence of a Lewis acid catalyst. researchgate.netumkc.edu The two methoxy (B1213986) groups on the benzene (B151609) ring are strongly activating ortho-, para-directors, making the ring highly nucleophilic and facilitating the electrophilic aromatic substitution reaction. The primary site of substitution is the 4-position (para to one methoxy group and ortho to the other), which is sterically accessible and electronically activated.

A common Lewis acid catalyst for this reaction is aluminum chloride (AlCl₃). chemguide.co.uklibretexts.org The reaction is typically carried out in an inert solvent, such as carbon disulfide (CS₂), at controlled temperatures. researchgate.net The AlCl₃ coordinates with the acyl chloride, generating a highly electrophilic acylium ion (or a reactive complex) that is then attacked by the electron-rich dimethoxybenzene ring.

| Reagent/Condition | Role/Function | Potential Issues | Source |

| 1,3-Dimethoxybenzene | Aromatic Substrate | - | researchgate.net |

| Ethyl Oxalyl Chloride | Acylating Agent | - | smolecule.com |

| Aluminum Chloride (AlCl₃) | Lewis Acid Catalyst | Can cause cleavage of aryl-alkyl ethers. | researchgate.net |

| Carbon Disulfide (CS₂) | Inert Solvent | Allows for controlled reaction conditions. May help prevent fragmentation of the acylating agent. | researchgate.netsciencemadness.org |

| Temperature | Cooled initially, then room temperature or gentle heating (e.g., 60°C) | Controls the reaction rate and minimizes side reactions. | chemguide.co.ukresearchgate.net |

A potential complication when using oxalyl chloride derivatives in Friedel-Crafts reactions is the fragmentation of the intermediate acylium ion, which can lead to the loss of carbon monoxide (CO) and result in chlorocarbonylation instead of the desired acylation. sciencemadness.org However, the use of specific solvents like CS₂ has been reported to suppress this fragmentation, allowing for the successful synthesis of related benzil (B1666583) derivatives. sciencemadness.org

Alternative strategies for the Friedel-Crafts acylation can be employed to circumvent some of the limitations of the classical AlCl₃-catalyzed method. One significant issue with AlCl₃ is its potential to cause the cleavage of the methoxy ether groups on the activated benzene ring. researchgate.net

To avoid this, other catalytic systems can be used. Polyphosphoric acid (PPA) is known to effect Friedel-Crafts acylations, often without causing aryl-alkyl ether cleavage. researchgate.net This makes it a milder and potentially more suitable reagent for reactions involving substrates like 1,3-dimethoxybenzene. The reaction can be performed by treating the aromatic substrate with a carboxylic acid (in this case, the monoester of oxalic acid) in the presence of PPA. researchgate.net

Development of Novel Synthetic Techniques for α-Oxoacetic Acid Esters

Beyond the direct Friedel-Crafts acylation of specific arenes, a variety of other methods have been developed for the synthesis of α-oxoacetic acid esters (also known as α-keto esters or arylglyoxylate esters). One prominent method is the Claisen condensation. This reaction involves the condensation between a ketone and an ester in the presence of a strong base. For the synthesis of related compounds, substituted acetophenones have been reacted with diethyl oxalate (B1200264) in the presence of a base like sodium ethoxide. ut.ac.ir This approach forms a new carbon-carbon bond and generates the α,γ-diketoester structure, which is closely related to the target α-keto ester.

This method highlights a broader strategy where the aryl group is already in place on a ketone, and the α-keto ester functionality is built upon it through condensation with an oxalate ester. This provides an alternative disconnection approach compared to the Friedel-Crafts reaction.

Implementation of Plug Flow Reactor Methodologies for Substituted Phenyloxoacetates

The transition from traditional batch processing to continuous flow chemistry, particularly using Plug Flow Reactors (PFRs), represents a significant advancement in the synthesis of fine chemicals, including substituted phenyloxoacetates. PFRs offer superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, making them suitable for optimizing reactions like esterification, a common step in producing α-oxo ester derivatives.

In a typical PFR setup for a reaction such as the esterification of a phenylglyoxylic acid, reactants are continuously pumped through a heated tube or pipe. The "plug flow" model assumes that discrete plugs of fluid move through the reactor without axial mixing, allowing for highly predictable reaction times and conversion rates. The performance of a PFR can be mathematically modeled to predict the outcome based on factors like reaction kinetics, flow rate, reactor volume, and temperature. researchgate.net

Key Research Findings:

Modeling and Simulation: Studies on esterification reactions in PFRs have demonstrated that simulation models can accurately predict reactor performance. researchgate.net These models consider parameters such as the catalyst amount, molar ratios of reactants, temperature, and residence time to determine their effect on product yield and reactant conversion. researchgate.net

Kinetic Studies: The kinetics of related reactions, such as the esterification of oleic acid with ethanol using a homogeneous acid catalyst, have been successfully described using fractional-life methods, providing a basis for optimizing PFR conditions. researchgate.net

Advantages: The primary advantages of using PFRs for such syntheses include shorter reaction times, higher yields due to better temperature control (minimizing side reactions), and the potential for safer, automated, and scalable production.

The application of this methodology to the synthesis of esters of this compound would involve pumping the acid and an alcohol (e.g., ethanol) with a suitable catalyst through the reactor. The precise control over the residence time and temperature profile along the reactor length would allow for the optimization of the conversion to the corresponding ethyl 2-(2,4-dimethoxyphenyl)-2-oxoacetate.

Exploration of Stereoselective Synthesis Approaches for Analogous α-Oxo Esters

Achieving stereoselectivity is crucial when synthesizing chiral molecules for applications in pharmaceuticals and materials science. For α-oxo esters and their derivatives, which can possess chiral centers, several stereoselective strategies have been explored. These methods aim to control the three-dimensional arrangement of atoms, leading to the preferential formation of one enantiomer or diastereomer over others.

Biocatalyzed Aldol (B89426) Reactions: One prominent approach involves the use of enzymes, particularly pyruvate (B1213749) aldolases. These biocatalysts can mediate the carbon-carbon bond formation between a 2-oxo acid (acting as a nucleophile) and a carbonyl compound (acting as an electrophile). nih.gov This reaction creates a 4-hydroxy-2-oxo acid product with up to two new stereocenters, often with high stereoselectivity. nih.gov Protein engineering has expanded the substrate scope of these enzymes, allowing them to accept a wider range of aliphatic and cyclic 2-oxo acid nucleophiles, making this a versatile method for producing chiral precursors. nih.gov

Catalytic Enantioselective Reactions: Chemical catalysis offers another powerful tool for stereoselective synthesis.

Intramolecular Oxa-Michael Reactions: This strategy has been used to create chiral cyclic ethers from α,β-unsaturated esters. nih.gov While challenging due to the lower nucleophilicity of alcohols and the risk of racemization, specialized catalysts can promote these reactions with high enantioselectivity. nih.gov

Palladium-Catalyzed Coupling: Catalyst systems derived from palladium have been successfully applied to the coupling of α-keto ester enolates with aryl bromides. This method provides access to β-stereogenic α-keto esters, which are valuable substructures in biologically active molecules. researchgate.net

Copper-Catalyzed Deacylation: A simple and efficient method for preparing β-stereogenic α-keto esters involves the copper(II)-catalyzed aerobic deacylation of substituted acetoacetate (B1235776) esters. The substrates for this process can be generated through catalytic, enantioselective conjugate additions. researchgate.net

These methodologies, while applied to analogous structures, provide a framework for developing a stereoselective synthesis of derivatives of this compound, should a chiral center be introduced into the molecule.

Comparative Analysis of Synthetic Efficiencies, Reaction Conditions, and Yield Optimization

Optimizing a synthetic route involves a comparative analysis of different methodologies to identify the most efficient and practical process. Key parameters for comparison include product yield, reaction time, temperature, energy source, and environmental impact. The shift from conventional heating methods to techniques like microwave or ultrasonic irradiation often exemplifies this optimization process. nih.gov

Conventional vs. Green Synthesis Methods: Conventional synthesis often involves longer reaction times, higher temperatures, and the use of volatile organic solvents, which can lead to the formation of by-products and environmental concerns. nih.gov In contrast, "green chemistry" approaches like microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and improve yields. nih.govnih.gov

Below is a comparative table illustrating typical differences between conventional and microwave-assisted synthesis for a generic multicomponent reaction leading to a heterocyclic compound, which highlights the principles applicable to optimizing the synthesis of precursors for this compound.

| Parameter | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Energy Source | Oil Bath / Heating Mantle | Microwave Irradiation |

| Reaction Time | Several hours (e.g., 4-12 h) | Minutes (e.g., 5-20 min) |

| Typical Yield | Moderate to Good (e.g., 55-75%) | Good to Excellent (e.g., 85-96%) |

| Temperature Control | Less precise, potential for hotspots | Precise and uniform heating |

| By-product Formation | Higher probability | Often reduced |

| Environmental Impact | Higher energy consumption, potential for more waste | Lower energy consumption, cleaner reaction profile |

Optimization of Reaction Conditions: Yield optimization is a multifactorial process. For the synthesis of a target compound or its precursors, researchers systematically investigate the influence of:

Catalyst: The type and concentration of the catalyst (e.g., acid or base catalysts) can significantly affect reaction rates and selectivity.

Solvent: The choice of solvent can influence reactant solubility, reaction pathways, and ease of product purification.

Temperature: Reaction temperature is a critical parameter that must be carefully controlled to maximize the rate of the desired reaction while minimizing decomposition or side reactions. researchgate.net

Reaction Time: Monitoring the reaction over time is essential to determine the point of maximum product formation before significant degradation or side-product accumulation occurs. researchgate.net

For instance, in the synthesis of a substituted pyrimidine (B1678525), a multicomponent reaction was optimized by using glacial acetic acid as both a solvent and a catalyst under microwave irradiation, resulting in high yields and short reaction times without the need for column chromatography. nih.gov This highlights how a careful selection and comparison of reaction parameters can lead to a highly efficient and practical synthetic protocol.

Chemical Reactivity and Transformational Pathways of 2 2,4 Dimethoxyphenyl 2 Oxoacetic Acid

Derivatization to α-Ketoamides

The conversion of α-keto acids into α-ketoamides is a significant transformation, as the α-ketoamide moiety is a key structural feature in numerous biologically active molecules and serves as a versatile synthetic intermediate.

The synthesis of α-ketoamides from 2-(2,4-dimethoxyphenyl)-2-oxoacetic acid can be achieved through standard amidation protocols, which typically involve the activation of the carboxylic acid group to facilitate nucleophilic attack by an amine. Common methods include the use of coupling agents or the conversion of the carboxylic acid to a more reactive species like an acyl chloride.

One-pot strategies have been developed for the formation of α-ketoamides from α-keto acids and amines under mild conditions using coupling reagents. For instance, ynamides have been employed as effective coupling agents, proceeding through a proposed intermediate oxoacyloxyenamide, which then undergoes nucleophilic attack by the amine to yield the desired α-ketoamide. This method is noted for its operational simplicity and wide functional group tolerance.

The general mechanism for amide bond formation involves the activation of the carboxylic acid, followed by the nucleophilic addition of an amine to the activated carbonyl group, forming a tetrahedral intermediate. Subsequent collapse of this intermediate eliminates a leaving group, resulting in the formation of the amide bond. The reaction of acid halides with amines is a classic example, often carried out at low temperatures to control the exothermic nature of the reaction. For less reactive amines or sterically hindered substrates, catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) may be employed.

Direct condensation of carboxylic acids and amines is also possible under certain conditions, such as hydrothermally, although this typically requires high temperatures. The mechanism is believed to involve a direct amine acylation.

The scope of amidation reactions involving aryl glyoxylic acids is generally broad, accommodating a wide range of amine nucleophiles. Both aryl and alkyl amines have been successfully used in these transformations. The use of modern coupling reagents has expanded the functional group tolerance of these reactions, allowing for the presence of various substituents on both the α-keto acid and the amine.

For instance, ynamide-mediated coupling has been shown to be compatible with a diverse array of functional groups. This is a significant advantage as it avoids the need for protecting group strategies for sensitive functionalities. Similarly, boron-mediated amidation reactions have demonstrated good functional group tolerance, including successful amidation of N-protected amino acids with minimal racemization.

The table below illustrates the general scope of amines that can be used in the formation of α-ketoamides from α-keto acids, based on established methodologies.

| Amine Type | Reactivity | Notes |

| Primary Aliphatic Amines | High | Readily react under standard coupling conditions. |

| Secondary Aliphatic Amines | Good | May require slightly more forcing conditions or specific catalysts due to increased steric hindrance. |

| Primary Aryl Amines | Moderate | Generally less nucleophilic than aliphatic amines; may require activation of the carboxylic acid. |

| Secondary Aryl Amines | Low | Often require more specialized coupling agents or harsher reaction conditions. |

| Amino Acid Esters | Good | Can be coupled with minimal epimerization using appropriate reagents. |

Decarboxylation Reactions and Acyl Radical Generation

α-Keto acids, including this compound, are known to undergo decarboxylation, particularly under photochemical conditions, to generate acyl radicals. These reactive intermediates can then participate in a variety of subsequent bond-forming reactions.

The photodecarboxylation of phenylglyoxylic acid and its derivatives has been studied, providing insight into the likely behavior of this compound. rsc.org Upon photoirradiation, these compounds can be excited to a triplet state. rsc.org In the presence of a hydrogen atom donor, this triplet species can abstract a hydrogen atom, leading to the formation of an α-carboxy-α-hydroxybenzyl radical. rsc.org

Visible-light photoredox catalysis has emerged as a mild and efficient method for the decarboxylation of α-keto acids. researchgate.net This process typically involves a single-electron transfer (SET) from the carboxylate to an excited photocatalyst, which leads to the formation of an acyl radical and the release of carbon dioxide. This method avoids the need for harsh conditions and stoichiometric oxidants. researchgate.net

The quantum yield of photodecarboxylation can be influenced by the solvent and the presence of water. For some substituted phenylglyoxylic acids, the presence of water has been shown to enhance the quantum yield of decarboxylation. rsc.org

The generally accepted mechanism for the formation of acyl radicals from α-keto acids via visible-light photoredox catalysis begins with the deprotonation of the carboxylic acid. The resulting carboxylate then undergoes a single-electron transfer to the photoexcited catalyst. This generates a carboxyl radical, which rapidly undergoes decarboxylation to afford the corresponding acyl radical.

This acyl radical is a versatile intermediate that can be trapped by various radical acceptors. For example, it can add to alkenes in a Giese-type addition or participate in cross-coupling reactions. The nucleophilic nature of acyl radicals makes them useful for a range of synthetic transformations. nih.gov

Alternative pathways for acyl radical generation exist, such as the cleavage of α-diketones under photochemical conditions. rsc.org However, for α-keto acids, the decarboxylative route is the most prevalent under photoredox conditions.

Electrophilic and Nucleophilic Transformations of the Glyoxylic Acid Moiety

The glyoxylic acid moiety in this compound contains two key reactive sites: the electrophilic α-keto carbonyl carbon and the aromatic ring, which is activated towards electrophilic substitution.

The α-keto carbonyl group is susceptible to nucleophilic attack. chemistrysteps.com The reactivity of this group is enhanced by the adjacent carboxylic acid. Nucleophiles can add to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com The outcome of the reaction depends on the nature of the nucleophile and the reaction conditions. For example, reduction with a hydride source would yield an α-hydroxy acid.

The 2,4-dimethoxyphenyl group is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the two methoxy (B1213986) groups. These groups are ortho, para-directing. organicchemistrytutor.comwikipedia.org Therefore, electrophiles are expected to substitute at the positions ortho and para to the methoxy groups. Given that the 2 and 4 positions are already substituted, the primary sites for electrophilic attack would be the 3, 5, and 6 positions. The directing effects of the existing substituents will influence the regioselectivity of the substitution. The methoxy group at position 4 will strongly direct to the 3 and 5 positions, while the methoxy group at position 2 will direct to the 3 and 6 positions. The glyoxylic acid moiety is an electron-withdrawing group and will act as a meta-director, deactivating the ring. organicchemistrytutor.com The interplay of these directing effects will determine the final position of substitution.

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for nucleophilic acyl substitution reactions, most notably esterification and amidation.

Esterification: In the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, this compound reacts with various alcohols to form the corresponding esters. This reaction, typically a Fischer esterification, is a reversible process where the equilibrium can be driven towards the product by using an excess of the alcohol or by removing water as it is formed. These α-keto esters are valuable intermediates in the synthesis of more complex molecules.

Amidation: The carboxylic acid can also be converted into amides through reaction with primary or secondary amines. This transformation typically requires the use of coupling agents to activate the carboxylic acid, forming a more reactive intermediate that is susceptible to nucleophilic attack by the amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). This reaction provides a direct route to α-keto amides, which are structural motifs found in various biologically active compounds.

Table 1: Representative Reactions of the Carboxylic Acid Group

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) | 2-(2,4-Dimethoxyphenyl)-2-oxoacetate Ester |

| Amidation | Amine (R₂NH), Coupling Agent (e.g., DCC, EDCI) | N-Substituted-2-(2,4-Dimethoxyphenyl)-2-oxoacetamide |

Reactivity of the α-Keto Group towards Various Reagents

The α-keto group, being an electrophilic center, is susceptible to nucleophilic addition reactions. Its reactivity is influenced by the adjacent carboxylic acid and the aromatic ring. It can react with a variety of nucleophiles, including organometallic reagents and hydrazines. For instance, reaction with Grignard reagents (R-MgBr) or organolithium compounds would lead to the formation of tertiary alcohols after an acidic workup.

Condensation reactions with nitrogen-based nucleophiles are also characteristic. For example, reaction with hydrazine (B178648) or substituted hydrazines can yield hydrazones, which can be important precursors for the synthesis of nitrogen-containing heterocyclic compounds. Similarly, reaction with hydroxylamine (B1172632) produces the corresponding oxime.

Electrophilic Aromatic Substitution Patterns on the Dimethoxyphenyl Ring

The dimethoxyphenyl ring in this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating methoxy (-OCH₃) groups. These groups are strongly activating and are ortho, para-directors.

The C-2 methoxy group directs electrophiles to the C-1 (ipso), C-3, and C-5 positions.

The C-4 methoxy group directs electrophiles to the C-3 and C-5 positions.

Conversely, the 2-oxoacetic acid substituent at C-1 is an electron-withdrawing group and acts as a meta-director, deactivating the ring. The cumulative effect of these substituents governs the regioselectivity of EAS reactions. The C-5 position is doubly activated by both methoxy groups and is the most sterically accessible position, making it the most probable site for electrophilic attack. The C-3 position is also activated but is sterically hindered by the adjacent C-2 methoxy and C-1 keto-acid groups.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Activating/Deactivating Groups | Predicted Reactivity |

|---|---|---|

| C-3 | Activated by C-2 OCH₃ and C-4 OCH₃ | Activated, but sterically hindered |

| C-5 | Activated by C-2 OCH₃ and C-4 OCH₃ | Highly activated, most favorable site |

| C-6 | ortho to deactivating group, meta to C-4 OCH₃ | Deactivated |

Therefore, reactions such as nitration (with HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts acylation or alkylation are expected to occur predominantly at the C-5 position.

Reduction and Oxidation Chemistry of the α-Oxoacetic Acid Scaffold

Selective Reduction of the Keto Group to Hydroxyl Derivatives

The selective reduction of the α-keto group to a secondary alcohol, yielding 2-(2,4-dimethoxyphenyl)-2-hydroxyacetic acid (a mandelic acid derivative), is a synthetically important transformation. This requires a reducing agent that does not affect the carboxylic acid or the aromatic ring.

Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose, as it is a mild reducing agent that selectively reduces aldehydes and ketones while typically leaving carboxylic acids and esters intact. masterorganicchemistry.comquora.com The reaction is generally performed in a protic solvent like methanol (B129727) or ethanol (B145695).

Another powerful method is catalytic hydrogenation. google.com Using hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or ruthenium (Ru) can effectively reduce the keto group. nih.govrsc.orgacs.org Asymmetric transfer hydrogenation has been successfully used for the dynamic kinetic resolution of related β-aryl α-keto esters, producing chiral α-hydroxy derivatives with high enantioselectivity. nih.gov

Table 3: Reagents for Selective Keto Group Reduction

| Reagent/Method | Selectivity | Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | High for keto group over carboxylic acid | 2-(2,4-Dimethoxyphenyl)-2-hydroxyacetic acid |

| Catalytic Hydrogenation (H₂/Catalyst) | Can be highly selective under controlled conditions | 2-(2,4-Dimethoxyphenyl)-2-hydroxyacetic acid |

| Lithium Aluminum Hydride (LiAlH₄) | Non-selective; reduces both keto and carboxylic acid groups | 2-(2,4-Dimethoxyphenyl)ethane-1,2-diol |

Investigations into Oxidative Pathways of α-Oxoacetic Acids

α-Oxoacetic acids can undergo oxidative decarboxylation, a process that involves both oxidation and the loss of carbon dioxide. This transformation converts the α-keto acid into an aldehyde or ketone with one fewer carbon atom. chemrevlett.comchemrevlett.com For this compound, this pathway would lead to the formation of 2,4-dimethoxybenzaldehyde (B23906). This reaction can be promoted by various oxidizing agents, including metal catalysts or photoredox systems. chemrevlett.comprinceton.edu In some biological and environmental contexts, α-keto acids can undergo photochemical oxidation in the presence of sunlight and water. atamanchemicals.comwikipedia.org The combination of an oxidant and a base can facilitate the decarboxylation of arylacetic acids and their derivatives. ias.ac.in

Visible-light photoredox catalysis has emerged as a mild and efficient method for the decarboxylation of α-keto acids, generating acyl radicals as intermediates. These radicals can then participate in further reactions, such as oxidative amidation to form amides. researchgate.net

Utilization in Complex Heterocyclic System Formation

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of complex heterocyclic systems. The adjacent carbonyl groups can react with various binucleophiles in condensation reactions to form five- or six-membered rings.

For example, condensation with 1,2-diamines, such as o-phenylenediamine, can lead to the formation of quinoxaline (B1680401) derivatives. Reaction with hydrazine can yield pyridazinones, while reaction with amidines could potentially form pyrimidine-based structures. Aryl glyoxals, which are structurally related, are known to participate in multicomponent reactions to produce a wide array of oxygen-containing heterocycles like furans and pyrans. rsc.org This suggests that this compound could be a key component in similar one-pot syntheses, offering a straightforward route to diverse and complex molecular architectures of potential pharmacological interest. nih.gov

Condensation Reactions with 2-Oxo-Alkanoic Acids in Polycyclic Synthesis

The synthesis of polycyclic systems can be achieved through multicomponent reactions where precursors containing the 2,4-dimethoxyphenyl moiety undergo condensation. A notable example is the Biginelli reaction, a one-pot cyclocondensation that typically involves an aldehyde, a β-ketoester, and urea. In a relevant study, 2,4-dimethoxybenzaldehyde, a compound structurally related to this compound, was used as the aldehyde component. mdpi.com This reaction, catalyzed by p-Toluenesulfonic acid (PTSA) in refluxing ethanol, yielded a complex tetrahydropyrimidine (B8763341) derivative as an unexpected side product alongside the expected dihydropyrimidinone. mdpi.com

The formation of this "heterostilbene-type" compound is proposed to occur through an initial aldol (B89426) condensation between the β-ketoester (ethyl acetoacetate) and 2,4-dimethoxybenzaldehyde. mdpi.com This is followed by a series of reactions involving urea, leading to the formation of a polycyclic pyrimidine (B1678525) structure. mdpi.com This illustrates how the 2,4-dimethoxyphenyl group can be incorporated into complex heterocyclic frameworks through condensation pathways. mdpi.com

Table 1: Biginelli Condensation Leading to a Polycyclic System

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product |

|---|

Studies on Intramolecular Cyclization Mechanisms Leading to Fused Systems

Intramolecular cyclization represents a key pathway for transforming acyclic precursors into fused ring systems. The α-keto acid functionality in molecules like this compound can participate in such reactions, often promoted by strong acids or bases. Polyphosphoric acid (PPA) is a widely used reagent for catalyzing intramolecular acylation reactions, where a carboxylic acid group acylates an aromatic ring within the same molecule to form a cyclic ketone. unishivaji.ac.inccsenet.org This method is effective for creating fused aromatic systems. unishivaji.ac.in

Detailed mechanistic studies on related structures provide insight into these cyclization processes. For instance, the intramolecular cyclization of N-hydroxy-N-(2-oxoalkyl)amides has been investigated to prepare 1-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. chemicalpapers.com In this system, the presence of a strong base, such as potassium tert-butoxide (t-BuOK), was found to be crucial for promoting the cyclization. chemicalpapers.com The reaction proceeds via deprotonation, followed by an intramolecular nucleophilic attack of the enolate on the amide carbonyl group. chemicalpapers.com

Interestingly, the amount of base used can alter the reaction pathway. With a lower concentration of base, oxidation of the starting material by atmospheric oxygen can occur, leading to different cyclized products like 1-hydroxy-3-phenyl-1,6-dihydropyridine-2,5-dione. chemicalpapers.com This highlights the sensitivity of intramolecular cyclization reactions to reaction conditions. chemicalpapers.com

Table 2: Base-Mediated Intramolecular Cyclization of N-hydroxy-N-(2-oxoalkyl)amides

| Starting Material | Reagent | Product(s) | Key Finding |

|---|---|---|---|

| N-hydroxy-N-(2-oxoalkyl)amides | 3 eq. t-BuOK | 1-hydroxy-1,5-dihydro-2H-pyrrol-2-ones chemicalpapers.com | Excess base favors direct cyclization. chemicalpapers.com |

Reactions Yielding 3,3-Diaryl Substituted Benzofuranones from Analogous Glyoxylic Acids

The synthesis of 3,3-diaryl substituted benzofuran-2-ones, also known as dihydrobenzofuran-2-ones, is a significant transformation in heterocyclic chemistry. While direct reactions with this compound are specific, analogous transformations provide a clear model for this reactivity. A versatile route to 3-alkyl-3-aryl-2,3-dihydrobenzofuran-2-ones involves the rearrangement of 2,3-dihydrobenzofuran-3-ol intermediates. arkat-usa.org

In one such study, 2-hydroxybenzophenones were reacted with 1-(1-chloroalkyl)benzotriazoles to form 2-(1-benzotriazolylalkoxy)benzophenones. arkat-usa.org Treatment with lithium diisopropylamide (LDA) induced an intramolecular cyclization to yield 2-(benzotriazol-1-yl)-3-substituted-2,3-dihydrobenzofuran-3-ols. arkat-usa.org The subsequent crucial step is a Lewis acid-promoted rearrangement of these intermediates. Using zinc bromide (ZnBr2), these tertiary alcohols rearrange to afford the stable 3-alkyl-3-aryl-2,3-dihydrobenzofuran-2-one core structure. arkat-usa.org This rearrangement demonstrates a viable pathway for constructing the 3,3-disubstituted benzofuranone scaffold from appropriately functionalized precursors. arkat-usa.org

Table 3: Synthesis of 3,3-Disubstituted Benzofuran-2-ones via Rearrangement

| Precursor | Reagent for Cyclization | Intermediate | Reagent for Rearrangement | Final Product |

|---|

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,4-Dimethoxybenzaldehyde |

| Ethyl acetoacetate (B1235776) |

| Urea |

| p-Toluenesulfonic acid (PTSA) |

| Ethyl (E)-4-(2,4-dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |

| Polyphosphoric acid (PPA) |

| N-hydroxy-N-(2-oxoalkyl)amides |

| Potassium tert-butoxide (t-BuOK) |

| 1-hydroxy-1,5-dihydro-2H-pyrrol-2-ones |

| 1-hydroxy-3-phenyl-1,6-dihydropyridine-2,5-dione |

| 3,3-diaryl substituted benzofuran-2-ones |

| 2-hydroxybenzophenones |

| 1-(1-chloroalkyl)benzotriazoles |

| 2-(1-benzotriazolylalkoxy)benzophenones |

| Lithium diisopropylamide (LDA) |

| 2-(benzotriazol-1-yl)-3-substituted-2,3-dihydrobenzofuran-3-ols |

| Zinc bromide (ZnBr2) |

Advanced Spectroscopic Characterization Techniques for 2 2,4 Dimethoxyphenyl 2 Oxoacetic Acid and Its Derivatives

Vibrational Spectroscopy Applications (FT-IR and Raman)

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. For 2-(2,4-dimethoxyphenyl)-2-oxoacetic acid, these methods are particularly effective in confirming the presence of its key structural features: the α-keto-carboxylic acid moiety, the substituted aromatic ring, and the methoxy (B1213986) groups.

The infrared spectrum of an α-keto acid is distinguished by the presence of two distinct carbonyl (C=O) stretching absorptions. rsc.org One corresponds to the carboxylic acid carbonyl and the other to the adjacent ketone carbonyl.

Ketonic Carbonyl (C=O) Stretch: This group typically exhibits a strong absorption band in the infrared spectrum. For α-keto acids, this stretch is observed in the region of 1720-1740 cm⁻¹. rsc.org

Carboxylic Acid Carbonyl (C=O) Stretch: The carbonyl group within the carboxylic acid moiety also gives rise to a strong, sharp absorption band. For aromatic carboxylic acids, this peak generally appears in the 1710-1680 cm⁻¹ range. spectroscopyonline.com The presence of conjugation with the aromatic ring can influence the exact position of this band.

Carboxyl O-H Stretch: A defining feature of carboxylic acids in an IR spectrum is the very broad absorption band corresponding to the O-H stretch, which typically spans from 3500 to 2500 cm⁻¹. spectroscopyonline.com This broadening is a result of intermolecular hydrogen bonding, which forms a dimeric structure.

In Raman spectroscopy, the carbonyl stretching vibrations are also observable, often appearing in a similar frequency range as in FT-IR. thieme-connect.de The symmetric C=O stretch of the hydrogen-bonded dimer is typically strong in the Raman spectrum.

Table 1: Typical Vibrational Frequencies for Carbonyl and Carboxyl Groups

| Functional Group | Vibrational Mode | Typical FT-IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| α-Ketone | C=O Stretch | 1720 - 1740 | 1720 - 1740 |

| Carboxylic Acid | C=O Stretch | 1710 - 1680 (Aromatic) | 1610 - 1740 |

| Carboxylic Acid | O-H Stretch | 2500 - 3500 (Broad) | Weak or not observed |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Observable |

| Carboxylic Acid | O-H Bend | 900 - 960 (Broad) | Observable |

The 2,4-dimethoxy-substituted phenyl ring and its alkoxy groups present a series of characteristic vibrations that can be readily identified.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene (B151609) ring typically appear as a series of bands in the 1625-1450 cm⁻¹ region.

Aromatic C-H Stretching: The stretching of the C-H bonds on the aromatic ring gives rise to signals above 3000 cm⁻¹.

C-H Out-of-Plane Bending: The substitution pattern on the benzene ring can be inferred from the strong C-H out-of-plane bending (wagging) bands in the 900-675 cm⁻¹ region. For a 1,2,4-trisubstituted ring, characteristic bands are expected in this area.

Alkoxy Group Vibrations: The methoxy (O-CH₃) groups have several characteristic vibrations. The asymmetric C-O-C stretch of an aryl ether is typically strong and appears in the 1275-1200 cm⁻¹ range, while the symmetric stretch is found near 1075-1020 cm⁻¹. The C-H stretching of the methyl groups occurs just below 3000 cm⁻¹.

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the aromatic ring, which are often weak in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the complete carbon and proton framework of an organic molecule. Through chemical shifts, signal multiplicities, and correlation experiments, a detailed picture of the molecular structure can be assembled.

The ¹H NMR spectrum of this compound would display distinct signals for each unique proton environment. The expected chemical shifts (δ) are influenced by the electronic environment of the protons.

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and would appear as a broad singlet far downfield, typically in the range of 10.0-13.0 ppm. Its broadness is due to hydrogen bonding and chemical exchange.

Aromatic Protons: The three protons on the dimethoxyphenyl ring will appear in the aromatic region (typically 6.5-8.0 ppm). Due to their positions relative to the electron-donating methoxy groups and the electron-withdrawing keto-acid substituent, they will have distinct chemical shifts and will show coupling to each other.

The proton at C5 (ortho to both methoxy groups) would be the most shielded and appear furthest upfield, likely as a doublet of doublets.

The proton at C6 (ortho to the keto-acid group) would be the most deshielded and appear furthest downfield, likely as a doublet.

The proton at C3 would appear at an intermediate chemical shift, likely as a doublet.

Methoxy Protons (-OCH₃): The two methoxy groups are in different environments (ortho and para to the substituent). They would each appear as a sharp singlet, likely in the range of 3.8-4.0 ppm.

Table 2: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -COOH | 10.0 - 13.0 | Broad Singlet |

| Aromatic H (C6) | ~7.8 - 8.0 | Doublet (d) |

| Aromatic H (C5) | ~6.5 - 6.7 | Doublet of Doublets (dd) |

| Aromatic H (C3) | ~6.4 - 6.6 | Doublet (d) |

| -OCH₃ (C4) | ~3.9 | Singlet (s) |

| -OCH₃ (C2) | ~3.8 | Singlet (s) |

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. Carbonyl carbons are particularly distinct and appear at the low-field end of the spectrum. openstax.org

Carbonyl Carbons (C=O): Two signals are expected in the downfield region. The carboxylic acid carbonyl typically appears around 165-175 ppm, while the α-keto carbonyl is generally found further downfield, around 185-195 ppm.

Aromatic Carbons: The six carbons of the phenyl ring will give six distinct signals. The carbons bearing the methoxy groups (C2 and C4) will be significantly shifted downfield due to the deshielding effect of the oxygen atoms, typically appearing in the 160-165 ppm range. The other aromatic carbons will resonate in the 98-135 ppm range.

Methoxy Carbons (-OCH₃): The carbons of the two methoxy groups will appear as sharp signals in the upfield region, typically around 55-56 ppm.

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Ketone) | 185 - 195 |

| C=O (Acid) | 165 - 175 |

| C2 (Aromatic, C-O) | 162 - 165 |

| C4 (Aromatic, C-O) | 160 - 163 |

| C6 (Aromatic, C-H) | 132 - 135 |

| C1 (Aromatic, C-C) | 115 - 120 |

| C5 (Aromatic, C-H) | 105 - 110 |

| C3 (Aromatic, C-H) | 98 - 102 |

| -OCH₃ (C4) | ~56 |

| -OCH₃ (C2) | ~55 |

While 1D NMR provides essential data, 2D NMR experiments are invaluable for confirming the structural assignments by revealing correlations between nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a COSY spectrum would show cross-peaks between the adjacent aromatic protons (H3 with H5, and H5 with H6), confirming their connectivity on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). epfl.ch An HSQC spectrum would definitively link each aromatic proton signal to its corresponding carbon signal and the methoxy proton signals to their respective carbon signals, solidifying the assignments made from the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C coupling). sdsu.edu HMBC is crucial for piecing together the molecular skeleton. For instance, it would show correlations from the methoxy protons to the aromatic carbons they are attached to (C2 and C4). Importantly, it would also show correlations from the aromatic protons (e.g., H3 and H6) to the quaternary carbons, including the carbonyl carbons and the substituted aromatic carbons (C1, C2, C4), which are invisible in the HSQC spectrum. This allows for the unambiguous assignment of the entire carbon framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. A NOESY spectrum could show correlations between the methoxy protons at C2 and the aromatic proton at H3, confirming their spatial proximity.

Together, these advanced 2D NMR techniques provide a comprehensive and unambiguous characterization of the molecular structure of this compound and its derivatives.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and enabling structural elucidation through fragmentation analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the m/z ratio with very high accuracy, typically to within a few parts per million (ppm). nih.gov This precision allows for the determination of the exact mass of a molecule, which in turn enables the unambiguous calculation of its elemental formula. nih.gov For this compound, HRMS provides definitive confirmation of its molecular formula, C₁₀H₁₀O₅, by distinguishing it from other compounds with the same nominal mass but different elemental compositions. nih.gov

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀O₅ |

| Nominal Mass | 210 u |

| Monoisotopic (Exact) Mass | 210.05282 u |

| Ion Species (Example) | [M+H]⁺ |

| Calculated m/z for [M+H]⁺ | 211.06009 |

| Ion Species (Example) | [M-H]⁻ |

| Calculated m/z for [M-H]⁻ | 209.04555 |

Collision-Induced Dissociation (CID) is a tandem mass spectrometry (MS/MS) technique used to induce the fragmentation of a selected precursor ion. wikipedia.org The precursor ion is accelerated and collided with neutral gas molecules (e.g., argon or nitrogen), causing it to fragment into smaller product ions. wikipedia.orglongdom.org The resulting fragmentation pattern provides a molecular fingerprint that is invaluable for structural elucidation. longdom.org

For arylglyoxylic acids, CID studies reveal characteristic fragmentation pathways. Based on the principles observed for related α-keto and α-hydroxy carboxylic acids, the fragmentation of the this compound ion would be expected to proceed through several key pathways. nih.gov These include decarboxylation (loss of CO₂), loss of the carboxyl group, and cleavage resulting in the formation of a stable benzoyl cation.

| Proposed Fragment Structure | Neutral Loss | Fragment m/z (from [M+H]⁺) | Fragmentation Pathway |

|---|---|---|---|

| [C₉H₉O₃]⁺ (2,4-Dimethoxybenzoyl cation) | H₂O + CO | 165.05 | Cleavage of the C-C bond between the carboxyl and carbonyl groups, followed by loss of water. |

| [C₁₀H₉O₃]⁺ | H₂O | 177.05 | Loss of a water molecule from the protonated carboxylic acid. |

| [C₉H₁₀O₃]⁺ | CO₂ | 166.06 | Decarboxylation of the parent ion. |

Electronic Absorption and Emission Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within a molecule. researchgate.netnanoqam.ca This technique provides information about the electronic structure and the extent of conjugated π-systems. researchgate.net

The UV-Vis spectrum of this compound is dictated by the chromophores present in its structure: the 2,4-dimethoxyphenyl ring and the α-keto acid moiety. The spectrum is expected to exhibit absorptions corresponding to two main types of electronic transitions:

π → π* transitions: These high-intensity absorptions arise from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic ring and the conjugated carbonyl groups. The substitution of the benzene ring with two methoxy groups (auxochromes) typically causes a bathochromic (red) shift of these bands compared to unsubstituted phenylglyoxylic acid.

n → π* transitions: These lower-intensity absorptions result from the excitation of a non-bonding electron (from an oxygen atom's lone pair) to a π* antibonding orbital of a carbonyl group. researchgate.net

The conjugation between the aromatic π-system and the adjacent α-keto acid group allows for delocalization of electrons, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths. beilstein-journals.org

The features of an experimental UV-Vis spectrum are directly correlated with the molecule's electronic structure. nih.gov Computational chemistry, particularly Time-Dependent Density Functional Theory (TD-DFT), is a powerful tool for predicting electronic absorption spectra and assigning specific absorption bands to transitions between molecular orbitals. researchgate.net

For this compound, theoretical calculations would reveal that the main absorption bands correspond to excitations from the HOMO, which is typically localized on the electron-rich dimethoxyphenyl ring, to the LUMO, which is often centered on the electron-accepting α-keto acid moiety. scielo.org.zachemrxiv.org This primary HOMO→LUMO transition is characteristic of an intramolecular charge transfer (ICT). indexcopernicus.com

| Electronic Transition | Orbitals Involved | Expected Spectral Region | Relative Intensity |

|---|---|---|---|

| π → π | HOMO → LUMO+n | UV (250-350 nm) | High |

| n → π | n → LUMO | UV/Visible (350-450 nm) | Low |

| Intramolecular Charge Transfer (ICT) | HOMO → LUMO | UV (often the longest wavelength π → π*) | High |

X-ray Crystallography for Solid-State Structural Determination (where applicable for derivatives or related structures)

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid state. This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and conformation.

For derivatives of this compound, or related structures for which suitable crystals can be grown, X-ray analysis would reveal critical structural details. researchgate.net This includes the planarity of the phenyl ring, the relative orientation of the carboxyl and keto groups, and the specific bond parameters of the dimethoxy substituents. Furthermore, this technique elucidates the intermolecular interactions that govern the crystal packing, such as hydrogen bonding (e.g., between carboxylic acid groups) and π-stacking of the aromatic rings. While derivatization is sometimes necessary to obtain crystals of sufficient quality, the resulting structural information is unparalleled in its detail and accuracy. nih.gov

An extensive search for specific computational and theoretical investigations on the chemical compound This compound has been conducted. Unfortunately, detailed studies providing specific data from Density Functional Theory (DFT) calculations, Time-Dependent Density Functional Theory (TD-DFT) simulations, or other advanced computational analyses for this particular molecule are not available in the public domain.

While general principles of computational chemistry and the application of these theoretical methods to similar organic molecules are well-documented, the specific quantitative results required to populate the requested article sections—such as optimized geometric parameters, frontier molecular orbital energies, molecular electrostatic potential maps, natural bond orbital analysis, and simulated UV-Vis spectra for this compound—could not be located in published scientific literature or chemical databases.

Therefore, it is not possible to generate a scientifically accurate and detailed article that strictly adheres to the provided outline without resorting to speculation or presenting data from unrelated compounds, which would contradict the instructions.

To fulfill the user's request, access to a dedicated computational chemistry study performed on This compound would be necessary.

Computational Chemistry and Theoretical Investigations of 2 2,4 Dimethoxyphenyl 2 Oxoacetic Acid

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Prediction

Prediction of Vibrational Spectra (IR, Raman) for Comparison with Experimental Data

Theoretical calculations are instrumental in predicting the vibrational spectra (Infrared and Raman) of molecules, which aids in the assignment of experimental spectral bands. rsc.org Methods based on Density Functional Theory (DFT), such as B3LYP, are commonly employed for this purpose. nih.gov By calculating the harmonic vibrational frequencies of the optimized molecular structure, a theoretical spectrum can be generated. researchgate.net

For 2-(2,4-Dimethoxyphenyl)-2-oxoacetic acid, key vibrational modes of interest include the stretching of the carboxylic acid O-H, the two carbonyl (C=O) groups, the aromatic C-C bonds, and the C-O bonds of the methoxy (B1213986) groups. Computational analysis can predict the wavenumbers for these vibrations. researchgate.netmdpi.com Often, calculated frequencies are systematically higher than experimental values due to the harmonic approximation and basis set limitations; thus, they are frequently scaled by an empirical factor to improve agreement with experimental data. nih.gov

A comparative analysis of theoretical and experimental data provides a confident assignment of the observed spectral peaks to specific molecular motions. mdpi.com

Table 1: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups Note: This table presents hypothetical, representative data for this compound based on typical values for analogous compounds.

| Functional Group | Vibrational Mode | Calculated Wavenumber (cm⁻¹, Scaled) | Experimental Wavenumber (cm⁻¹) |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | ~3450 | ~3400-2400 (broad) |

| Keto Group | C=O Stretch | ~1735 | ~1730 |

| Carboxyl Group | C=O Stretch | ~1690 | ~1685 |

| Aromatic Ring | C=C Stretch | ~1610, 1580, 1500 | ~1608, 1575, 1495 |

| Methoxy Groups | C-O-C Asymmetric Stretch | ~1260 | ~1255 |

| Methoxy Groups | C-O-C Symmetric Stretch | ~1030 | ~1025 |

Conformational Analysis and Energy Landscapes

The flexibility of this compound, arising from rotation around several single bonds, results in a complex potential energy surface with multiple possible conformations. libretexts.org Conformational analysis aims to identify the stable conformers (local minima on the energy landscape) and determine their relative energies and populations. rsc.orgresearchgate.net

To explore the conformational space, systematic search algorithms can be employed. frontiersin.org This methodology involves methodically rotating the molecule's structure around its flexible dihedral angles. For this compound, the key rotatable bonds are:

The bond connecting the phenyl ring to the α-keto group.

The C-C bond between the two carbonyl groups.

The bonds connecting the methyl groups to the oxygen atoms of the methoxy substituents.

By rotating each of these bonds in discrete steps (e.g., every 30°), a grid of starting geometries is generated. frontiersin.org Each of these geometries is then subjected to energy minimization to locate the nearest local energy minimum. This process, while computationally intensive, provides a comprehensive map of the possible low-energy conformations. nih.gov

The large datasets generated from systematic searches or molecular dynamics simulations can be analyzed using chemometric techniques like Principal Component Analysis (PCA). chemrxiv.org PCA is a dimensionality-reduction method that can identify the principal modes of structural variation within an ensemble of conformers. nih.gov By plotting the conformers along the first few principal components, it is possible to visualize the relationships between different conformational families and identify the most significant geometrical parameters that differentiate them. This approach helps in clustering the conformers and understanding the essential degrees of freedom that govern the molecule's flexibility. chemrxiv.org

Both molecular mechanics (MM) and quantum mechanics (QM) methods are used for conformational analysis, often in a tiered approach. springernature.com

Molecular Mechanics (MM): MM methods use classical physics-based force fields to calculate the potential energy of a molecule. They are computationally very fast, making them ideal for initial, broad searches of the conformational space involving thousands of trial structures. springernature.com

Quantum Mechanics (QM): QM methods, such as DFT or Møller-Plesset (MP2) theory, solve the Schrödinger equation to provide a more accurate description of the molecule's electronic structure and energy. researchgate.netamanote.com QM calculations are computationally expensive and are typically used to refine the geometries and energies of the low-energy conformers previously identified by MM methods. unife.itresearchgate.net This combined approach leverages the speed of MM for exploration and the accuracy of QM for final analysis. springernature.com

Table 2: Comparison of MM and QM Methods for Conformational Analysis

| Method | Advantages | Disadvantages |

|---|---|---|

| Molecular Mechanics (MM) | - Very fast, computationally inexpensive

| - Less accurate

|

| Quantum Mechanics (QM) | - High accuracy in energy and geometry prediction

| - Computationally very expensive

|

Theoretical Prediction of Non-Linear Optical (NLO) Properties

Molecules with significant charge asymmetry, often found in donor-π-acceptor systems, can exhibit non-linear optical (NLO) properties. nih.gov The 2,4-dimethoxyphenyl group acts as an electron-donating system, while the adjacent α-keto-acid moiety is electron-withdrawing. This electronic structure suggests that this compound could possess NLO activity.

Quantum chemical calculations can predict NLO properties by computing the molecular polarizability (α) and the first-order hyperpolarizability (β) in the presence of an external electric field. nih.govresearchgate.net These calculations, often performed using DFT methods, provide a quantitative estimate of the NLO response. nih.gov The results can be compared to reference materials, such as urea, to gauge the potential of the molecule for NLO applications. researchgate.net The solvent environment can significantly influence NLO properties, and its effects can be modeled using continuum solvation models. researchgate.netnih.gov

Table 3: Hypothetical Calculated NLO Properties Note: This table presents hypothetical data for this compound for illustrative purposes.

| Property | Symbol | Calculated Value (a.u.) | Comparison (Urea) |

|---|---|---|---|

| Dipole Moment | μ | ~3.5 D | 1.37 D |

| Mean Polarizability | ⟨α⟩ | ~150 | ~35 |

| First Hyperpolarizability | β_tot | ~85 x 10⁻³⁰ esu | 0.34 x 10⁻³⁰ esu |

Molecular Dynamics Simulations (for analogous molecular systems)

Molecular Dynamics (MD) simulations model the time-dependent behavior of a molecular system, providing insights into its dynamics, conformational flexibility, and interactions with its environment (e.g., a solvent). mdpi.commdpi.com For a molecule like this compound, MD simulations can be used to study how the molecule explores its conformational space over time at a given temperature. nih.gov

In an MD simulation, the classical equations of motion are solved for all atoms in the system, generating a trajectory that describes the positions and velocities of the atoms over time. nih.govresearchgate.net Analysis of this trajectory can reveal:

The relative stability of different conformers.

The timescales of transitions between conformational states.

The nature of intramolecular hydrogen bonding.

The specific interactions between the solute and solvent molecules, such as hydrogen bonding with water.

Key metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are often calculated to quantify the stability of the structure and the flexibility of different parts of the molecule, respectively. ajchem-a.com

Role of 2 2,4 Dimethoxyphenyl 2 Oxoacetic Acid As a Synthetic Intermediate

Building Block for the Construction of Complex Polycyclic and Heterocyclic Systems

The reactivity of 2-(2,4-Dimethoxyphenyl)-2-oxoacetic acid and its corresponding glyoxal (B1671930) derivative makes it an excellent substrate for multicomponent reactions (MCRs), which are powerful tools for efficiently building molecular complexity. nih.govresearchgate.netbeilstein-journals.orgresearchgate.net Arylglyoxals are frequently employed in the synthesis of a wide variety of five- and six-membered heterocyclic compounds. researchgate.netsci-hub.se

One notable application is in the synthesis of quinoline (B57606) derivatives. Quinolines are a class of heterocyclic compounds with a broad spectrum of biological activities, and various synthetic methods have been developed for their construction. organic-chemistry.orgnih.govmdpi.com For instance, a similar compound, 4-methoxyphenylglyoxal, is used in a telescoped multicomponent reaction with 8-hydroxyquinoline (B1678124) and Meldrum's acid to produce complex furo[3,2-h]quinolin-3-yl]acetic acid derivatives. mdpi.com This type of reaction, involving the initial condensation of the components followed by an intramolecular cyclization, highlights the potential of this compound to serve as a key precursor in generating diverse and complex polyheterocyclic systems. mdpi.comnih.govmdpi.com The general strategy often involves an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and dehydration steps to form the final heterocyclic product. researchgate.net

The following table summarizes examples of heterocyclic systems synthesized from arylglyoxal derivatives, illustrating the potential applications of this compound.

| Starting Materials | Catalyst/Conditions | Resulting Heterocyclic System |

| 8-Hydroxyquinoline, 4-Methoxyphenylglyoxal, Meldrum's acid | Et3N, MeCN, then AcOH | Furo[3,2-h]quinoline acetic acid |

| Aryl glyoxal, α-Aminoazaarene, Cyclic 1,3-dicarbonyl | One-pot MCR | C-3 functionalized imidazoheterocycles |

| 2-Aminobenzyl alcohol, Ketone | Co(OAc)2·4 H2O | Quinolines |

| Anilines, Aliphatic alcohols | Pd(OAc)2, Aerobic oxidation | Substituted quinolines |

Precursor to Structurally Diverse and Potentially Biologically Relevant Scaffolds, including α-Ketoamides

The α-ketoamide moiety is a critical pharmacophore found in numerous natural products and pharmaceutical drug candidates. acs.orgresearchgate.net These compounds are noted for their stability and cell-penetrating capabilities. researchgate.net Notably, α-ketoamides have been investigated as potent inhibitors of the SARS-CoV-2 main protease, highlighting their significant biological relevance. semanticscholar.org

This compound is a direct precursor to a variety of α-ketoamides. The synthesis is typically achieved through the amidation of the α-keto acid, which involves coupling the carboxylic acid group with a primary or secondary amine. acs.orgresearchgate.net This transformation can be facilitated by various coupling reagents. This straightforward conversion allows for the introduction of a wide range of substituents via the amine component, leading to the creation of large libraries of structurally diverse α-ketoamides for biological screening.

The general synthetic routes to α-ketoamides from α-keto acids are well-established, underscoring the utility of this compound in medicinal chemistry and drug discovery. researchgate.netresearchgate.net

| Precursor | Reagent | Product Scaffold | Biological Relevance Example |

| This compound | Amine | α-Ketoamide | SARS-CoV-2 protease inhibitors |

| α-Diazoketones | Amine | α-Ketoamide | Anticonvulsant, Antidepressant agents |

Intermediate in the Synthesis of Related Carboxylic Acids, such as 2-(2,4-Dimethoxyphenyl)propanoic Acid Derivatives

Derivatives of 2-arylpropanoic acid represent a significant class of non-steroidal anti-inflammatory drugs (NSAIDs). The synthesis of these compounds often involves the creation of the propanoic acid side chain on a pre-existing aromatic ring. This compound can serve as a valuable intermediate in the synthesis of 2-(2,4-Dimethoxyphenyl)propanoic acid derivatives.

The conversion involves the reduction of the α-keto group to a methylene (B1212753) group (CH₂). This transformation can be accomplished through several classic organic reactions. For example, a two-step process involving the reduction of the ketone to a secondary alcohol (an α-hydroxy acid), followed by deoxygenation, is a plausible route. The initial reduction of the α-keto acid can be achieved using various reducing agents. nih.gov Alternatively, direct conversion of the keto group to a methylene group can be performed using methods like the Wolff-Kishner or Clemmensen reduction, although the conditions must be compatible with the carboxylic acid and methoxy (B1213986) groups on the molecule.

General synthetic pathways for 2-arylpropionic acids often start from related precursors like arylacetonitriles or involve Friedel-Crafts reactions followed by hydrolysis. orgsyn.orgpatsnap.comgoogle.com The use of this compound offers an alternative route that leverages the existing α-dicarbonyl structure.

Utility in Organocatalysis and Asymmetric Synthesis (by analogy to related glyoxylic acid derivatives)

While specific research on the organocatalytic applications of this compound is limited, its structural similarity to glyoxylic acid allows for strong analogies to be drawn. rsc.orgnih.govresearchgate.net Glyoxylic acid and its derivatives are well-established substrates in asymmetric organocatalysis, particularly in aldol (B89426) and ene reactions. rsc.orgresearchgate.net These reactions are fundamental for creating new carbon-carbon bonds and chiral centers.

For example, organocatalyzed aldol reactions between ketones and glyoxylic acid, often performed in aqueous media, can produce chiral α-hydroxy-γ-keto carboxylic acids with high levels of diastereo- and enantioselectivity. rsc.orgresearchgate.net Similarly, asymmetric cross-aldol reactions between aldehydes and glyoxylate (B1226380) derivatives, catalyzed by chiral amino sulfonamides, yield densely functionalized chiral building blocks. nih.gov Given these precedents, it is highly probable that this compound could act as an effective electrophile in similar organocatalytic transformations, enabling the asymmetric synthesis of complex molecules containing the 2,4-dimethoxyphenyl motif.

The design of chiral ligands is central to the field of asymmetric metal catalysis. nih.govmdpi.com An effective ligand modifies the metal center to create a chiral environment, thereby directing the stereochemical outcome of a reaction. nih.gov Although this compound is not itself a ligand, its structure contains functional groups—a carboxylic acid and a ketone—that can be readily modified to incorporate it into a larger, chiral ligand framework.

For instance, the carboxylic acid could be coupled with a chiral amine or alcohol to form an amide or ester linkage, respectively, tethering the dimethoxyphenyl group to a known ligand backbone. The two methoxy groups and the carbonyl oxygen could then act as coordinating sites for a metal center. The principles of ligand design often involve creating a well-defined steric and electronic environment around the metal, and the bulky, electron-rich 2,4-dimethoxyphenyl group could be used to influence these properties. nih.govrsc.org By analogy with other chiral molecules used in catalysis, derivatives of this compound could potentially be developed into novel ligands for a range of metal-catalyzed asymmetric transformations. rsc.org

In asymmetric synthesis, a chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction. Derivatives of glyoxylic acid have been successfully used in this context. researchgate.net For example, N-glyoxyloyl-(2R)-bornane-10,2-sultam, where glyoxylic acid is attached to Oppolzer's sultam (a chiral auxiliary), has been used in diastereoselective ene reactions and cycloadditions. researchgate.net After the reaction, the auxiliary is cleaved, yielding an enantiomerically enriched product.

Furthermore, this compound itself can serve as a prochiral substrate in enantioselective transformations. The α-keto group is a prochiral center that can be reduced asymmetrically to form a chiral α-hydroxy acid. This type of reaction is a cornerstone of modern synthetic chemistry. Catalytic asymmetric reduction of ketones, including α-keto esters, can be achieved with very high enantioselectivity using transition metal catalysts with chiral ligands or through biocatalytic methods. wikipedia.orgabap.co.innih.gov The resulting chiral α-hydroxy acid derivative would be a valuable building block for the synthesis of natural products and pharmaceuticals.

Non Clinical Biological Research Perspectives and Structure Activity Relationship Sar Studies

In Vitro Mechanistic Studies of Related α-Keto Acids on Molecular Targets

The α-keto acid moiety is a recurring structural motif in medicinal chemistry, known for its ability to interact with biological targets. acs.org Computational methods, such as molecular docking and other in silico approaches, are invaluable for predicting and understanding these interactions at a molecular level before undertaking extensive laboratory work.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biophys.jp This method is instrumental in understanding the binding mechanisms of potential drug candidates with their protein targets, such as enzymes or receptors. For aromatic carboxylic acid structures analogous to 2-(2,4-Dimethoxyphenyl)-2-oxoacetic acid, docking studies can elucidate key ligand-protein interactions that govern binding affinity and specificity. nih.govresearchgate.net

Studies on similar compounds, such as benzodioxole derivatives, have shown that the carboxylic acid group is often crucial for forming strong hydrogen bonds with catalytic residues within an enzyme's active site, such as glutamic acid (Glu) or tyrosine (Tyr). nih.govresearchgate.net The aromatic ring can participate in various interactions, including hydrophobic interactions, π-π stacking with aromatic amino acid residues like phenylalanine (Phe) or histidine (His), and charge-π interactions. researchgate.net The specific substitution pattern on the phenyl ring, such as the dimethoxy groups in the target compound, can further modulate these interactions by influencing the molecule's electronic properties and steric profile. nih.gov Mass spectrometry (MS) is another powerful tool for detecting conformational changes in proteins upon ligand binding and determining the stoichiometry and dissociation constant of the complex. biophys.jp

Table 1: Predicted Ligand-Protein Interactions for Analogous Aromatic Acids via Molecular Docking

| Interaction Type | Interacting Ligand Moiety | Potential Interacting Amino Acid Residues | Reference |

|---|---|---|---|

| Hydrogen Bonding | Carboxylic Acid (COOH) | Glutamic Acid (E233), Tyrosine (Y151), Isoleucine (I235) | nih.govresearchgate.net |

| Hydrophobic / π-Stacking | Phenyl Ring | Histidine (H201), Tyrosine (Y151) | nih.govresearchgate.net |

| van der Waals Forces | Entire Ligand | Various non-polar residues in the binding pocket | nih.gov |

This interactive table summarizes common binding interactions predicted for aromatic acid structures in molecular docking studies.

Computational methods are widely used to predict the inhibitory potential of novel compounds against specific enzymes. Cyclin-dependent kinases (CDKs), particularly CDK2, are significant targets in cancer therapy due to their role in cell cycle regulation. nih.gov While many CDK inhibitors are designed to target the ATP binding pocket, the high structural similarity among CDKs makes achieving selectivity a challenge. nih.gov

Structure-based drug design, utilizing computational models of the target enzyme, can infer the potential inhibitory activity of compounds analogous to this compound. For example, studies on 2-arylaminopurine inhibitors have demonstrated that selectivity for CDK2 over CDK1 can be achieved by exploiting subtle differences in the ATP ribose binding pocket. nih.govacs.org Inhibitor binding can stabilize a specific conformation of the glycine-rich loop in CDK2, a conformation that is not as favored in CDK1, thereby conferring selectivity. nih.govacs.org Computational analysis can predict how different substituents on an inhibitor's aromatic ring might interact with this binding site, guiding the design of more potent and selective molecules. nih.gov The development of allosteric inhibitors, which bind outside the highly conserved ATP pocket, represents an alternative strategy to achieve greater selectivity. biorxiv.org

Investigation of Analogous Methoxy-Substituted Aromatic Compounds in Biological Systems

The 2,4-dimethoxy substitution pattern on the phenyl ring is a critical feature of the target compound. The presence and position of methoxy (B1213986) groups on aromatic structures are known to significantly influence their biological properties, including antioxidant activity and metabolic stability.

Phenolic compounds are well-known for their antioxidant properties, which are largely attributed to their ability to scavenge free radicals. The substitution of methoxy (-OCH3) groups on the phenolic ring can significantly enhance this activity. nih.govresearchgate.net The antioxidant mechanism of phenolic acids can occur through several pathways, including hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), and sequential proton-loss electron transfer (SPLET). nih.govresearchgate.netmdpi.com

Structure-activity relationship (SAR) studies have demonstrated that methoxy groups, as electron-donating groups, promote the antioxidant activities of phenolic acids. nih.govresearchgate.net The number and position of these groups are crucial; generally, an increase in the number of methoxy groups correlates with higher antioxidant activity. researchgate.net This enhancement is related to the O-H bond dissociation enthalpy of the phenolic hydroxyl group and the electron transfer enthalpy, which are key parameters in the radical scavenging process. nih.gov

Table 2: Influence of Methoxy Substitution on Antioxidant Activity of Phenolic Acids

| Substitution Feature | Effect on Antioxidant Activity | Underlying Mechanism | Reference |

|---|---|---|---|

| Presence of Methoxy Group(s) | Enhancement | Increases electron-donating ability of the molecule. | nih.govresearchgate.net |

| Increased Number of Methoxy Groups | General Increase | Further enhances electron-donating capacity and radical stability. | researchgate.net |

This interactive table outlines the structure-activity relationships for methoxy-substituted phenolic antioxidants.